4-Butyl-1-(piperidin-1-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butyl-1-(piperidin-1-yl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. This compound is characterized by a pyrrolidinone ring substituted with a butyl group and a piperidine ring. Pyrrolidinones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-1-(piperidin-1-yl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-butylpyrrolidin-2-one with piperidine under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst selection, is crucial for efficient industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
4-Butyl-1-(piperidin-1-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
4-Butyl-1-(piperidin-1-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Wirkmechanismus
The mechanism of action of 4-Butyl-1-(piperidin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: Known for its serotonin reuptake inhibition activity.
Pyrrolidine-2,5-diones: These compounds share a similar pyrrolidinone core and are used in medicinal chemistry.
Uniqueness
4-Butyl-1-(piperidin-1-yl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a butyl group and a piperidine ring makes it a versatile scaffold for the development of new compounds with potential therapeutic applications .
Biologische Aktivität
4-Butyl-1-(piperidin-1-yl)pyrrolidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrrolidinone core linked to a piperidine moiety, which is crucial for its biological activity.
Research indicates that compounds similar to 4-butyl derivatives often interact with various neurotransmitter systems. For instance, studies have shown that pyrrolidinone derivatives can influence dopamine and norepinephrine uptake, suggesting a potential role in treating disorders such as depression and anxiety .
Biological Activity Overview
The biological activity of this compound has been evaluated in several contexts:
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibition of certain cancer cell lines. For example, it has been shown to inhibit the proliferation of breast cancer cells (MDA-MB-231) and pancreatic ductal adenocarcinoma cells (PANC-1) at varying concentrations . The mechanism underlying this activity appears to involve the modulation of matrix metalloproteinases (MMPs), which are critical for cancer cell invasion and metastasis .
Pharmacological Profiles
The pharmacological profile of 4-butyl derivatives indicates a potential for use in treating neurological disorders. Compounds in this class have been reported to exhibit selectivity for serotonin receptors, which could be beneficial in developing antidepressants or anxiolytics .
Case Studies
Several case studies highlight the potential applications of this compound:
- Cancer Treatment : A study evaluated the effects of this compound on MDA-MB-231 cells, revealing that it significantly reduced cell viability at concentrations above 25 µM. The study utilized flow cytometry and zymography to assess the impact on cell cycle progression and MMP activity, respectively .
- Neurological Applications : Another investigation explored the binding affinity of similar compounds to serotonin receptors. Results indicated that certain modifications to the piperidine ring enhanced receptor affinity and selectivity, suggesting a pathway for optimizing therapeutic efficacy against mood disorders .
Data Tables
Activity | Concentration (µM) | Effect |
---|---|---|
MDA-MB-231 Cell Proliferation | 25 | Significant inhibition |
PANC-1 Cell Proliferation | 50 | Moderate inhibition |
Serotonin Receptor Binding | Varies | Enhanced affinity with specific modifications |
Eigenschaften
CAS-Nummer |
651311-29-4 |
---|---|
Molekularformel |
C13H24N2O |
Molekulargewicht |
224.34 g/mol |
IUPAC-Name |
4-butyl-1-piperidin-1-ylpyrrolidin-2-one |
InChI |
InChI=1S/C13H24N2O/c1-2-3-7-12-10-13(16)15(11-12)14-8-5-4-6-9-14/h12H,2-11H2,1H3 |
InChI-Schlüssel |
JQENLRDBQVVBTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CC(=O)N(C1)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.